1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine
Overview
Description
1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromo group, a methyl group, and a sulfonyl group attached to a benzene ring, along with a difluoropyrrolidine moiety. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-Bromo-3-methylbenzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-bromo-3-methylbenzenesulfonyl chloride with appropriate reagents under controlled conditions.
Formation of this compound: The intermediate is then reacted with 3,3-difluoropyrrolidine under suitable conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the bromo and sulfonyl groups allows it to form specific interactions with these targets, potentially inhibiting or activating their functions . The difluoropyrrolidine moiety may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine can be compared with other similar compounds, such as:
4-Bromo-3-methylbenzenesulfonyl chloride: This compound shares the bromo and sulfonyl groups but lacks the difluoropyrrolidine moiety.
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure but with a fluorine atom instead of a methyl group.
4-Bromo-3-methylbenzenesulfonyl fluoride: Contains a fluoride group instead of the difluoropyrrolidine moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10BrF2N1O2S
- Molecular Weight : 305.15 g/mol
- Chemical Structure : Chemical Structure
The biological activity of this compound may be attributed to its interaction with specific biological targets. Research indicates that sulfonamide derivatives, such as this one, often exhibit inhibitory effects on enzymes involved in various metabolic pathways. The presence of the difluoropyrrolidine moiety may enhance the compound's binding affinity to target proteins.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of sulfonamide derivatives. The compound has shown activity against various bacterial strains, likely due to its ability to inhibit folate synthesis pathways.
Anticancer Properties
Research has indicated that compounds containing a pyrrolidine ring can exhibit anticancer activity. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in models of acute inflammation. It has been shown to reduce pro-inflammatory cytokine production, suggesting a potential role in managing inflammatory diseases.
Case Studies and Research Findings
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-3,3-difluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2S/c1-8-6-9(2-3-10(8)12)18(16,17)15-5-4-11(13,14)7-15/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAPDJLVOQERAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.